
6-Methoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-Methoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are known for their wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline core, a methoxy group at the 6-position, a phenylpiperazin-1-yl group at the 4-position, and a phenylsulfonyl group at the 3-position. These functional groups can greatly influence the physical, photophysical, and biological properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of quinoline derivatives include fluorescence and biological activity . The specific physical and chemical properties of this compound would need to be determined experimentally.科学的研究の応用
Synthesis of Quinoline Derivatives
Research into the synthesis of quinoline derivatives, including structures related to 6-Methoxy-4-(4-phenylpiperazin-1-yl)-3-(phenylsulfonyl)quinoline, reveals efficient methodologies for creating metabolites with potential pharmaceutical applications. For instance, the syntheses of ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate and 10-(3,4-dimethoxyphenyl)-7,8-dimethoxy-2 H -pyridazino[4,5- b ]quinolin-1-one illustrate novel compound formation through strategic chemical reactions (Mizuno et al., 2006).
Antitumor Activity of Quinoline Derivatives
Several studies have focused on the antitumor properties of fused quinoline derivatives, demonstrating their potential in cancer treatment. These compounds show DNA intercalative properties, cytotoxicity, and the ability to induce topoisomerase II-dependent DNA cleavage, correlating with their antitumor activity. The synthesis of compounds like indenoquinoline, benzofuroquinoline, and benzothienoquinoline derivatives highlight this promising avenue for cancer therapy (Yamato et al., 1989; Yamato et al., 1990).
Antibacterial and Antimicrobial Activities
Research on quinoline derivatives has also extended to their antibacterial and antimicrobial activities. Novel quinolin-4-yl-1,2,3-triazoles, for instance, have been evaluated for their antibacterial effectiveness against various strains, showcasing potential as lead molecules in combating Mycobacterium tuberculosis. This highlights the versatility of quinoline derivatives in addressing different types of bacterial infections (Thomas et al., 2011).
Pesticidal Properties
Another domain of application for quinoline derivatives is in the development of new pesticides. Synthesis of novel quinoxaline derivatives has revealed their herbicidal, fungicidal, and insecticidal activities, providing a foundation for the development of new, effective pest control agents. The identification of compounds with broad-spectrum fungicidal activity against plant pathogens like Colletotrichum species further underscores the potential of quinoline derivatives in agricultural applications (Liu et al., 2020).
将来の方向性
特性
IUPAC Name |
3-(benzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-32-21-12-13-24-23(18-21)26(25(19-27-24)33(30,31)22-10-6-3-7-11-22)29-16-14-28(15-17-29)20-8-4-2-5-9-20/h2-13,18-19H,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUGUCNNBSFPHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

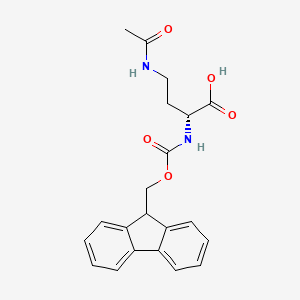
![N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2377670.png)
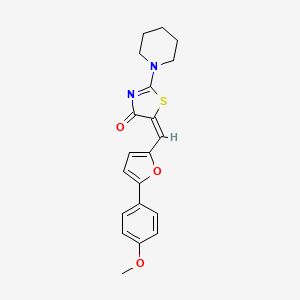
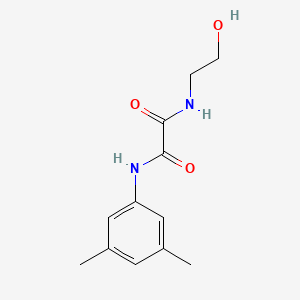
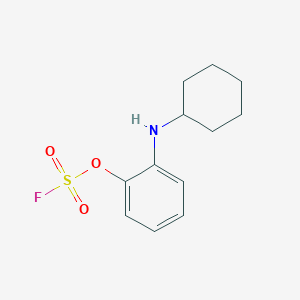
![2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide](/img/structure/B2377678.png)
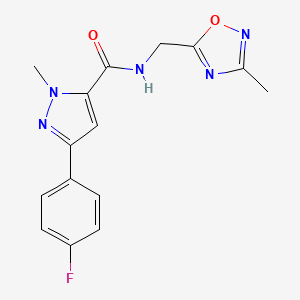
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid](/img/structure/B2377680.png)
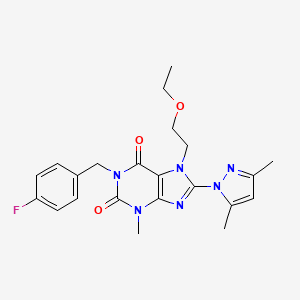

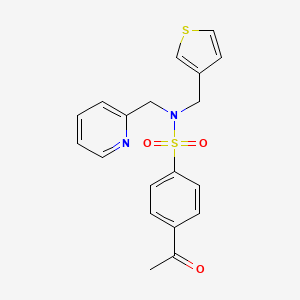
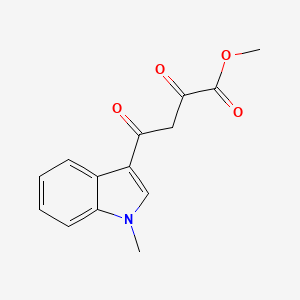
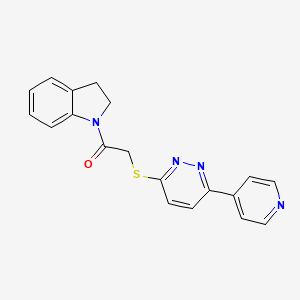
![1-(2-ethoxyethyl)-3,4,9-trimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2377691.png)